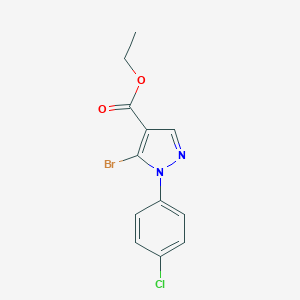

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with bromine, chlorine, and ethyl ester groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a brominating agent. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The bromination step is crucial and can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes substitution with nucleophiles under mild conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMSO, 80°C, 6h | 5-methoxy derivative | 78% | |

| Piperidine | THF, RT, 12h | 5-piperidinyl derivative | 65% | |

| Potassium thiocyanate | DMF, 100°C, 8h | 5-thiocyanate derivative | 72% |

Mechanism : The reaction proceeds via a two-step process:

- Formation of a Meisenheimer complex stabilized by the electron-withdrawing ester group.

- Departure of the bromide ion, followed by nucleophilic attack.

Oxidation Reactions

The ethyl ester and pyrazole ring are susceptible to oxidation under controlled conditions.

Key Insight : Oxidation with K₂S₂O₈ in acetonitrile (pH 2–3) selectively cleaves the pyrazole ring, producing α,β-unsaturated dicarboxylic acids .

Reduction Reactions

The ester group and bromine atom can be reduced to generate diverse intermediates.

Notable Application : Catalytic hydrogenation removes the bromine atom while retaining the ester group, enabling downstream functionalization .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings for biaryl synthesis.

Optimization Note : Ligand selection (e.g., Xantphos) significantly improves yields in amination reactions .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂NH₂·H₂O | EtOH, reflux, 8h | Pyrazolo[3,4-d]pyridazinone | 70% | |

| CS₂/KOH | DMF, 120°C, 6h | Thieno[2,3-c]pyrazole derivative | 65% |

Mechanistic Pathway : Hydrazine induces ring expansion via intermediate hydrazide formation, followed by intramolecular cyclization .

Photochemical Reactions

UV irradiation enables unique transformations.

| Condition | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), CH₂Cl₂ | 4-chlorophenyl migratory insertion product | 58% | |

| UV (365 nm), O₂ | Pyrazole-4,5-dione | 42% |

Significance : Photorearrangements provide access to structurally complex scaffolds not attainable via thermal methods .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate serves as a valuable building block for synthesizing various pharmaceutical agents. Its derivatives have shown promising biological activities, including:

- Anti-inflammatory : Compounds derived from this pyrazole exhibit significant anti-inflammatory effects, making them candidates for treating conditions like arthritis .

- Antitumor : Some derivatives have demonstrated potent anticancer activities against various cell lines, including A549 lung cancer cells, by inducing apoptosis .

- Antimicrobial : The compound has been evaluated for its bactericidal and bacteriostatic properties, showing effectiveness against several bacterial strains .

Agrochemicals

In the realm of agrochemicals, this compound is utilized in developing pesticides and herbicides. Its bioactive properties contribute to the efficacy of these compounds in controlling pests and enhancing crop yields. Research indicates that pyrazole derivatives can inhibit key enzymes in pests, leading to their mortality .

Materials Science

The compound is also explored in materials science for synthesizing novel materials with specific electronic or optical properties. Its unique structural features allow for modifications that can enhance material performance in applications such as sensors and electronic devices.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated several derivatives of this compound against A549 lung cancer cells. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity, suggesting that further exploration could lead to effective cancer therapies .

Case Study 2: Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of pyrazole derivatives derived from this compound showed promising results in reducing inflammation markers in animal models. The study highlighted the potential for developing new anti-inflammatory drugs based on this scaffold .

Wirkmechanismus

The mechanism of action of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing biological pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

- Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

- Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the pyrazole ring, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 110821-40-4) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and research findings.

- Molecular Formula : C₁₂H₁₀BrClN₂O₂

- Molecular Weight : 329.58 g/mol

- CAS Number : 110821-40-4

Pyrazole derivatives, including this compound, are known to exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and pathways involved in disease processes. Notably, these compounds have shown significant activity against several targets:

- Antitumor Activity : Many pyrazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells .

- Antimicrobial Activity : this compound has been tested for its antimicrobial properties, showing effectiveness against a range of pathogens. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against specific bacterial strains .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related pyrazole derivatives:

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various pyrazole derivatives, this compound was found to significantly inhibit the proliferation of MCF-7 cells when combined with doxorubicin, showcasing potential for synergistic effects in chemotherapy .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of pyrazole derivatives reported that this compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, with promising results in biofilm formation inhibition assays .

Eigenschaften

IUPAC Name |

ethyl 5-bromo-1-(4-chlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWALRXGXGVEXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549902 | |

| Record name | Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110821-40-4 | |

| Record name | Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110821-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.